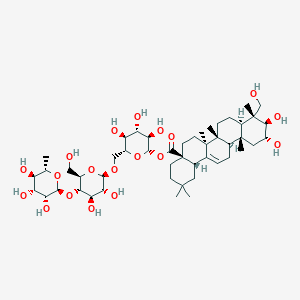![molecular formula C19H16ClN3O4S B2792964 (Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-35-9](/img/structure/B2792964.png)
(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its complex molecular framework, which includes a thiazole ring, an acetamide group, and a chlorobenzoyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. One common approach is to first synthesize the benzo[d]thiazole ring through a cyclization reaction involving an appropriate thioamide precursor and a chloro-substituted benzoyl compound
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the nitro group, if present, to form an amine.
Substitution: : The chloro group on the benzoyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents include iron powder and hydrochloric acid (HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Amines.
Substitution: : Substituted benzoyl compounds.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammation.
Biology: : The compound can be used as a probe in biological studies to investigate cellular processes and pathways.
Mecanismo De Acción
The mechanism by which (Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the presence of the acetamide group and the chlorobenzoyl moiety. Similar compounds might include other benzo[d]thiazole derivatives or compounds with similar functional groups. These compounds may have different biological activities or applications based on their structural differences.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
methyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-11(24)21-14-7-8-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSQVAOKXHTRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2792886.png)
![Methyl 4,5-dimethoxy-2-({5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)benzoate](/img/structure/B2792887.png)


![8-[benzyl(methyl)amino]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792891.png)
![N-[1-(aminocarbonyl)-1,2-dimethylpropyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2792892.png)



![1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B2792901.png)
![4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2792902.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2792903.png)
![2-chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2792904.png)
